![molecular formula C27H31Cl2FeN3 B6321701 {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride CAS No. 210537-37-4](/img/structure/B6321701.png)
{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride is a coordination compound that features an iron(II) center coordinated to a bis(imino)pyridine ligand
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride typically involves the reaction of 2,6-diacetylpyridine with 2-isopropylaniline to form the bis(imino)pyridine ligand. This ligand is then reacted with an iron(II) salt, such as iron(II) chloride, under inert atmosphere conditions to yield the desired coordination compound .
Reaction Steps::- Formation of the Ligand::
- 2,6-Diacetylpyridine is reacted with 2-isopropylaniline in the presence of an acid catalyst to form the bis(imino)pyridine ligand.
- Reaction conditions: Typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.
- Coordination with Iron(II)::
- The bis(imino)pyridine ligand is then reacted with iron(II) chloride in a suitable solvent such as dichloromethane or tetrahydrofuran.
- Reaction conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the iron(II) center.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow synthesis techniques and the use of automated reactors to maintain precise control over reaction parameters.
化学反应分析
Types of Reactions: {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride can undergo various chemical reactions, including:
- Oxidation and Reduction::
- The iron(II) center can be oxidized to iron(III) under suitable conditions.
- Common oxidizing agents: Hydrogen peroxide, oxygen.
- Reduction back to iron(II) can be achieved using reducing agents like sodium borohydride.
- Substitution Reactions::
- Ligand substitution reactions where the bis(imino)pyridine ligand can be replaced by other ligands.
- Common reagents: Phosphines, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron(II) center typically results in the formation of iron(III) complexes, while substitution reactions can yield a variety of iron(II) or iron(III) coordination compounds with different ligands.
科学研究应用
Chemistry: In chemistry, {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride is used as a catalyst in various organic transformations. Its ability to facilitate reactions such as hydrogenation, polymerization, and cross-coupling makes it valuable in synthetic chemistry .
Biology and Medicine: Research into the biological applications of this compound is ongoing. Its potential as a therapeutic agent is being explored, particularly in the context of its redox properties and ability to interact with biological molecules.
Industry: In industry, this compound is investigated for its use in materials science, particularly in the development of magnetic materials and sensors. Its unique electronic properties make it suitable for applications in electronic devices and magnetic storage media .
作用机制
The mechanism by which {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride exerts its effects is primarily through its coordination chemistry. The iron(II) center can participate in various redox reactions, and the bis(imino)pyridine ligand can stabilize different oxidation states of iron. This allows the compound to act as a versatile catalyst and to interact with a range of substrates.
相似化合物的比较
Similar Compounds:
- {2,6-Bis[1-(phenylimino)ethyl]pyridine}-iron(II)-dichloride
- {2,6-Bis[1-(benzimidazol-2-yl)pyridine]}-iron(II)-dichloride
Uniqueness: {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride is unique due to the presence of the isopropyl groups on the phenyl rings, which can influence the steric and electronic properties of the compound. This can affect its reactivity and stability, making it distinct from other similar compounds .
属性
IUPAC Name |
dichloroiron;1-[6-[C-methyl-N-(2-propan-2-ylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-propan-2-ylphenyl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3.2ClH.Fe/c1-18(2)22-12-7-9-14-26(22)28-20(5)24-16-11-17-25(30-24)21(6)29-27-15-10-8-13-23(27)19(3)4;;;/h7-19H,1-6H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMVAYJRXURQOZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)C)C.Cl[Fe]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl2FeN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

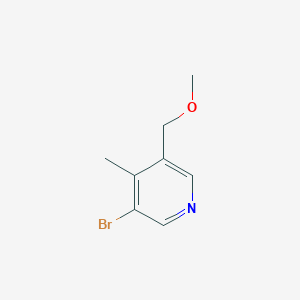
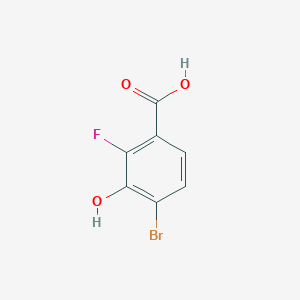
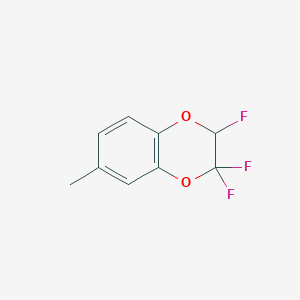

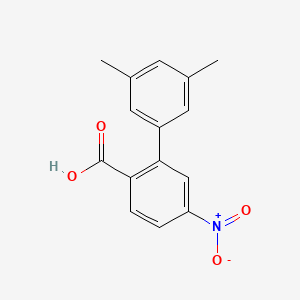
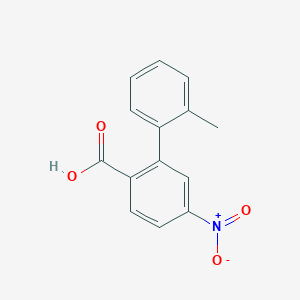
![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)
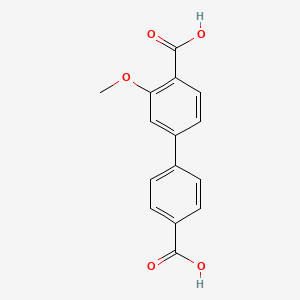
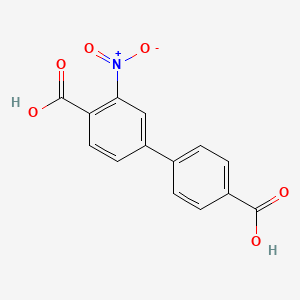
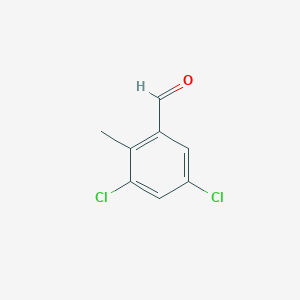
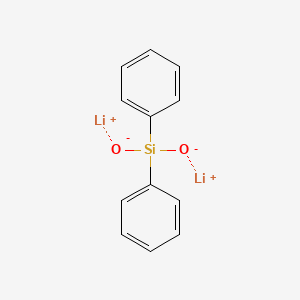
![Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride](/img/structure/B6321715.png)

